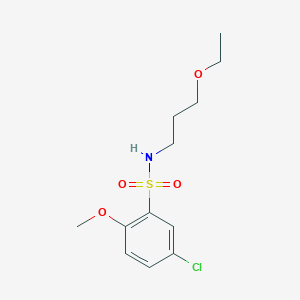![molecular formula C20H26N2O4S B239369 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, also known as DPS, is a compound that has gained attention in the scientific community for its potential use in research.
作用機序
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is not fully understood. However, it has been suggested that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine may inhibit the activity of certain enzymes involved in cancer cell growth and Alzheimer's disease development. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine may affect the function of ion channels in the brain, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can have a range of biochemical and physiological effects. For example, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of an enzyme involved in Alzheimer's disease development. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been found to affect the function of ion channels in the brain, which could have implications for its potential therapeutic use.
実験室実験の利点と制限
One advantage of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is that it has been shown to have potential therapeutic effects in the treatment of cancer and Alzheimer's disease. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is relatively easy to synthesize and purify. However, one limitation of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine. One direction is to further investigate its mechanism of action in order to better understand how it affects cancer cell growth and Alzheimer's disease development. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in animal models and human clinical trials.
合成法
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,4-dimethylpiperazine in the presence of a base. This reaction results in the formation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine as a white solid. The purity of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can be improved through recrystallization.
科学的研究の応用
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been found to have potential applications in scientific research. One study found that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can inhibit the growth of cancer cells in vitro. Another study found that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can inhibit the activity of an enzyme involved in the development of Alzheimer's disease. These findings suggest that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine may have therapeutic potential in the treatment of cancer and Alzheimer's disease.
特性
製品名 |
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine |
|---|---|
分子式 |
C20H26N2O4S |
分子量 |
390.5 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-5-7-18(16(2)13-15)21-9-11-22(12-10-21)27(23,24)20-14-17(25-3)6-8-19(20)26-4/h5-8,13-14H,9-12H2,1-4H3 |
InChIキー |
OZHUAYFSLNDLMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)



![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)


